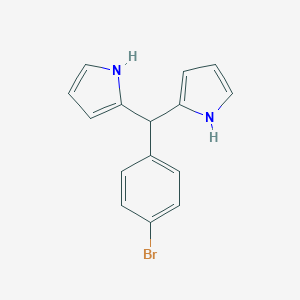

5-(4-Bromophenyl)dipyrromethane

Description

BenchChem offers high-quality 5-(4-Bromophenyl)dipyrromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)dipyrromethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDXTHJAKNMBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474216 | |

| Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159152-11-1 | |

| Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(4-Bromophenyl)dipyrromethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(4-Bromophenyl)dipyrromethane, a key building block in the development of porphyrin-based therapeutics and other advanced materials. This document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, and presents the expected quantitative data and characterization for this compound.

Introduction

5-(4-Bromophenyl)dipyrromethane is a crucial precursor for the synthesis of meso-substituted porphyrins. The bromine functional group offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of a wide array of substituents onto the porphyrin periphery. This facilitates the fine-tuning of the photophysical and chemical properties of the final porphyrin macrocycle for various applications, including photodynamic therapy, catalysis, and molecular sensing.

The synthesis of 5-(4-Bromophenyl)dipyrromethane is typically achieved through the acid-catalyzed condensation of 4-bromobenzaldehyde with an excess of pyrrole. This reaction is generally straightforward and proceeds with good yield under mild conditions.

Synthetic Pathway

The synthesis of 5-(4-Bromophenyl)dipyrromethane follows a well-established electrophilic substitution reaction mechanism. The acid catalyst protonates the carbonyl oxygen of 4-bromobenzaldehyde, activating the aldehyde towards nucleophilic attack by the electron-rich pyrrole. A second pyrrole molecule then reacts with the resulting intermediate to form the dipyrromethane product.

Caption: Reaction workflow for the synthesis of 5-(4-Bromophenyl)dipyrromethane.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-(4-Bromophenyl)dipyrromethane, adapted from established methods for the synthesis of analogous 5-substituted dipyrromethanes.

Materials:

-

4-Bromobenzaldehyde

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH), 0.1 M aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromobenzaldehyde and a significant excess of freshly distilled pyrrole (acting as both reactant and solvent). The flask is sealed with a septum and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Acid Catalysis: Trifluoroacetic acid (TFA) is added dropwise to the stirred solution at room temperature. The reaction mixture typically develops a darker color upon addition of the acid.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting aldehyde. The reaction is typically complete within 15-30 minutes.

-

Workup: Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium hydroxide (0.1 M). The mixture is then transferred to a separatory funnel and diluted with dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield a crude oil. The excess pyrrole is removed by vacuum distillation. The resulting residue is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-Bromophenyl)dipyrromethane.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of 5-(4-Bromophenyl)dipyrromethane.

| Parameter | Value |

| Reactants | |

| 4-Bromobenzaldehyde | 1.0 equivalent |

| Pyrrole | 25-50 equivalents |

| Trifluoroacetic Acid (TFA) | 0.1 equivalents |

| Reaction Conditions | |

| Temperature | Room Temperature (approx. 20-25 °C) |

| Reaction Time | 15-30 minutes |

| Product Information | |

| Product Name | 5-(4-Bromophenyl)dipyrromethane |

| Molecular Formula | C₁₅H₁₃BrN₂[1] |

| Molecular Weight | 301.18 g/mol [1] |

| Typical Yield | 60-80% |

| Appearance | Off-white to pale yellow solid |

Characterization Data (Expected):

-

¹H NMR (CDCl₃): Chemical shifts (δ) are expected to be similar to analogous 5-aryl-dipyrromethanes. Key signals include a singlet for the meso-proton around 5.5 ppm, multiplets for the pyrrolic protons between 5.9 and 6.7 ppm, and doublets for the aromatic protons of the bromophenyl group between 7.0 and 7.5 ppm. A broad singlet for the N-H protons of the pyrrole rings is also expected around 8.0 ppm.

-

¹³C NMR (CDCl₃): Expected signals include the meso-carbon at approximately 44 ppm, and aromatic and pyrrolic carbons in their respective regions.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

-

Pyrrole is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood.

-

Trifluoroacetic acid is a corrosive and toxic acid. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled with care in a fume hood.

Conclusion

The synthesis of 5-(4-Bromophenyl)dipyrromethane is a robust and efficient process that provides a valuable intermediate for the construction of complex porphyrin architectures. The methodology described in this guide, based on the acid-catalyzed condensation of 4-bromobenzaldehyde and pyrrole, is a widely adopted and reliable route to this important building block. The versatility of the bromine substituent allows for extensive post-synthetic modification, making 5-(4-Bromophenyl)dipyrromethane a cornerstone in the design and synthesis of novel porphyrin-based systems for a range of scientific and therapeutic applications.

References

Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)dipyrromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key porphyrin precursor, 5-(4-Bromophenyl)dipyrromethane. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating essential structural and procedural information.

Core Spectroscopic Data

The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-(4-Bromophenyl)dipyrromethane. This data is critical for the identification and characterization of this compound in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | br s | 2H | Pyrrolic N-H |

| ~7.45 | d | 2H | Ar-H (ortho to Br) |

| ~7.10 | d | 2H | Ar-H (meta to Br) |

| ~6.70 | m | 2H | Pyrrolic C5-H |

| ~6.15 | q | 2H | Pyrrolic C4-H |

| ~5.90 | m | 2H | Pyrrolic C3-H |

| ~5.45 | s | 1H | Methine C-H |

Note: Data is compiled from typical values for meso-substituted dipyrromethanes and known substituent effects of a 4-bromophenyl group. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~141 | Ar C-Br |

| ~132 | Pyrrolic C2/C2' |

| ~131.5 | Ar C-H (ortho to Br) |

| ~130 | Ar C-H (meta to Br) |

| ~121 | Ar C (ipso) |

| ~117.5 | Pyrrolic C5/C5' |

| ~108.5 | Pyrrolic C4/C4' |

| ~107.3 | Pyrrolic C3/C3' |

| ~43.5 | Methine C |

Note: These are predicted chemical shifts based on related structures and substituent effects.

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch (Pyrrole) |

| ~3100 | Medium | C-H Stretch (Aromatic/Pyrrole) |

| ~1600, 1488 | Medium-Strong | C=C Stretch (Aromatic/Pyrrole) |

| ~1070 | Strong | C-Br Stretch |

| ~790 | Strong | C-H Bend (Aromatic) |

Note: IR data is characteristic for this class of compounds.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 300/302 | ~100 / ~98 | [M]⁺ (Molecular Ion, showing bromine isotope pattern) |

| 221 | Variable | [M - Br]⁺ |

| 145 | Variable | [Dipyrromethane fragment]⁺ |

Note: The mass spectrum will exhibit a characteristic 1:1 isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The synthesis of 5-(4-Bromophenyl)dipyrromethane is typically achieved through the acid-catalyzed condensation of 4-bromobenzaldehyde with an excess of pyrrole.

Synthesis of 5-(4-Bromophenyl)dipyrromethane

Materials:

-

4-Bromobenzaldehyde

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, 4-bromobenzaldehyde is dissolved in a large excess of pyrrole (typically 10-20 equivalents).

-

The solution is deoxygenated by bubbling with nitrogen gas for 15-20 minutes.

-

A catalytic amount of trifluoroacetic acid (TFA) is added dropwise to the stirring solution at room temperature.

-

The reaction mixture is stirred for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a dilute aqueous solution of sodium hydroxide.

-

The excess pyrrole is removed under reduced pressure.

-

The residue is dissolved in dichloromethane (DCM) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(4-Bromophenyl)dipyrromethane as a solid.

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and characterization of 5-(4-Bromophenyl)dipyrromethane.

Caption: Synthetic workflow for 5-(4-Bromophenyl)dipyrromethane.

Caption: Characterization workflow for 5-(4-Bromophenyl)dipyrromethane.

The Discovery and Enduring Legacy of Dipyrromethanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dipyrromethane and its derivatives represent a cornerstone in the field of heterocyclic chemistry, serving as indispensable building blocks for a vast array of tetrapyrrolic macrocycles, including porphyrins, chlorins, and corroles. These larger structures are at the heart of critical biological processes, from the oxygen-carrying capacity of heme to the light-harvesting functions of chlorophyll. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of dipyrromethane compounds, offering detailed experimental protocols and quantitative data to support further research and development in this vital area of chemical science.

A Historical Perspective: From Early Observations to Synthetic Mastery

The journey to understanding and synthesizing dipyrromethanes is intrinsically linked to the study of porphyrins, the vibrant "pigments of life." Early chemists, intrigued by the intense colors of substances like blood and leaves, sought to unravel their molecular structures.

One of the foundational figures in this endeavor was Adolf von Baeyer , a German chemist and Nobel laureate. While not the discoverer of dipyrromethanes, his pioneering work on the synthesis of indigo and his formulation of the "strain theory" for cyclic compounds in the late 19th century laid crucial groundwork for the study of heterocyclic chemistry.[1][2][3] His investigations into the structure of indole, a component of the indigo dye, provided early insights into the reactivity of five-membered nitrogen-containing rings.[2]

The early 20th century witnessed a surge in the study of porphyrins, led by the monumental work of Hans Fischer . His research, which earned him the Nobel Prize in Chemistry in 1930, elucidated the structure of heme and chlorophyll.[4][5] Fischer developed robust methods for porphyrin synthesis, primarily utilizing dipyrromethenes, which are the oxidized analogues of dipyrromethanes.[6][7][8]

A significant leap forward in the direct use of dipyrromethanes for porphyrin synthesis came in the 1960s with the work of S. Fergus MacDonald . The MacDonald "2+2" condensation method, which involves the reaction of a 1,9-diformyldipyrromethane with a 1,9-unsubstituted dipyrromethane, offered a more controlled and higher-yielding route to symmetrical porphyrins.[6][8][9][10] This development was a game-changer, establishing dipyrromethanes as key and stable intermediates in porphyrin chemistry.[11]

The first report of the synthesis of meso-substituted dipyrromethanes, which are crucial for the preparation of a wider variety of synthetic porphyrins, appeared in 1974.[12] This typically involved the acid-catalyzed condensation of a pyrrole with an aldehyde, a fundamental reaction that has since been extensively refined.

The Evolution of Synthetic Methodologies

The synthesis of dipyrromethanes has evolved from classical, often harsh, methods to more sophisticated and greener approaches that offer higher yields, greater purity, and broader substrate scope.

Classical Acid-Catalyzed Condensation

The most common and direct route to meso-substituted dipyrromethanes is the acid-catalyzed condensation of an aldehyde or ketone with an excess of pyrrole.[12] This reaction proceeds via a double Friedel-Crafts-type alkylation of the electron-rich pyrrole rings.

A cornerstone of modern porphyrin chemistry, the Lindsey synthesis, developed in the 1980s, is a two-step, one-flask procedure for the preparation of meso-tetraarylporphyrins.[13][14] The initial step involves the acid-catalyzed condensation of a large excess of pyrrole with an aldehyde at room temperature to form the corresponding dipyrromethane. This is then followed by condensation with additional aldehyde and subsequent oxidation to the porphyrin. The use of mild acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and careful control of reaction time are crucial to maximize the yield of the dipyrromethane and minimize the formation of oligomeric side products.[15][16]

The Adler-Longo method is a one-pot synthesis of porphyrins that involves heating a mixture of pyrrole and an aldehyde in a high-boiling solvent like propionic acid, open to the air.[17][18] While simpler in execution than the Lindsey method, it generally results in lower yields of the corresponding porphyrin and can be problematic for aldehydes with acid-sensitive functional groups.[13] The intermediate dipyrromethanes are formed in situ but are typically not isolated.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant drive to develop more environmentally friendly and efficient methods for dipyrromethane synthesis. These approaches focus on the use of milder and reusable catalysts, as well as alternative solvent systems.

Key advancements include:

-

Lewis Acid Catalysis: A variety of Lewis acids, such as indium(III) chloride (InCl₃), have been shown to be effective catalysts, often under solvent-free conditions or in milder solvents than traditional Brønsted acids.[5][19]

-

Heterogeneous Catalysis: The use of solid acid catalysts, such as cation exchange resins and clays (e.g., Montmorillonite K-10), simplifies product purification as the catalyst can be easily filtered off.[11]

-

Aqueous Media: Several methods have been developed that utilize water as the reaction solvent, often in the presence of a mild acid catalyst like boric acid or a SO₃H-functionalized ionic liquid.[20][21] These methods are not only environmentally benign but can also lead to high yields and easy product isolation.

-

Solvent-Free Conditions: Grinding pyrrole and an aldehyde with a catalytic amount of a substance like iodine has been shown to produce dipyrromethanes in excellent yields in under a minute, representing a significant step towards a more sustainable synthesis.[2][8]

The logical progression of these synthetic strategies is illustrated in the following diagram, highlighting the move towards more controlled, efficient, and environmentally conscious methodologies.

Quantitative Data on Dipyrromethane Synthesis

The choice of synthetic method and catalyst has a profound impact on the yield and purity of the resulting dipyrromethane. The following tables summarize quantitative data for the synthesis of various dipyrromethanes, allowing for a direct comparison of different approaches.

Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyldipyrromethane

| Catalyst | Solvent | Pyrrole:Aldehyde Ratio | Reaction Time | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Neat Pyrrole | 25:1 | 5 min | 53 | [7] |

| Boron Trifluoride Etherate | Neat Pyrrole | 40:1 | 30 min | ~60 | [22] |

| Indium(III) Chloride | Neat Pyrrole | 100:1 | 1.5 h | 65 | [23] |

| Iodine (I₂) | Solvent-Free | 2:1 | < 1 min | 97-99 | [2][8] |

| Ceric Ammonium Nitrate | H₂O/EtOH | - | 30 min | 95 | [24] |

| SO₃H-Ionic Liquid | Water | - | - | Moderate to Good | [6][21] |

| Boric Acid | Water | 2.5:1 | - | 70 | [6] |

Table 2: Physicochemical and Spectroscopic Data for Selected meso-Substituted Dipyrromethanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (meso-H, ppm) | Reference |

| 5-Phenyldipyrromethane | C₁₅H₁₄N₂ | 222.29 | 100-101 | 5.48 | [7] |

| 5-(4-Methylphenyl)dipyrromethane | C₁₆H₁₆N₂ | 236.31 | 114 | 5.44 | [7][20] |

| 5-(4-Methoxyphenyl)dipyrromethane | C₁₆H₁₆N₂O | 252.31 | 98-99 | 5.41 | [20] |

| 5-(4-Nitrophenyl)dipyrromethane | C₁₅H₁₃N₃O₂ | 267.28 | 160-161 | 5.57 | [24] |

| 5,5-Dimethyldipyrromethane | C₁₁H₁₄N₂ | 174.24 | - | 1.55 (meso-CH₃) | [22] |

| 5,5-Diethyldipyrromethane | C₁₃H₁₈N₂ | 202.30 | 112 | 1.90 (meso-CH₂) | [20] |

Detailed Experimental Protocols

The following protocols are provided as representative examples of common synthetic procedures for dipyrromethanes.

Protocol 1: Synthesis of 5-Phenyldipyrromethane via TFA Catalysis (Lindsey Method)

Materials:

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Trifluoroacetic acid (TFA)

-

0.1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas

Procedure:

-

To a dry round-bottomed flask, add pyrrole (25 equivalents) and benzaldehyde (1.0 equivalent).

-

Degas the solution with a stream of argon for 5-10 minutes.

-

Add trifluoroacetic acid (0.10 equivalents) dropwise while stirring under an argon atmosphere at room temperature.

-

Stir the reaction mixture for 5 minutes. The solution will typically darken.

-

Quench the reaction by adding 0.1 M NaOH solution.

-

Add ethyl acetate to the flask and transfer the contents to a separatory funnel.

-

Wash the organic phase with water, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product as an oil.

-

Purify the crude product by bulb-to-bulb distillation followed by recrystallization from ethanol or ethanol/water to afford pure 5-phenyldipyrromethane as pale yellow crystals.[15]

The general workflow for this synthesis is depicted below.

Protocol 2: Green Synthesis of meso-Substituted Dipyrromethanes in Aqueous Media

Materials:

-

Pyrrole

-

Appropriate aldehyde or ketone

-

Inexpensive, non-toxic inorganic acid (e.g., boric acid or a solid acid catalyst)

-

Water

Procedure:

-

To a round-bottomed flask, add the carbonyl compound (1 mmol) and pyrrole (2 mmol) to 25 mL of water.

-

Add a catalytic amount of the chosen inorganic acid (e.g., 100 mg).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the aqueous solution.

-

Collect the solid product by simple filtration.

-

Wash the precipitate thoroughly with water (3 x 100 mL).

-

Dry the product at room temperature. The dipyrromethane is often obtained in high purity without the need for column chromatography.[20]

Biological Significance and Signaling Pathways

While dipyrromethanes are primarily known as synthetic precursors, they and their more complex derivatives are central to several biological pathways. The inherent reactivity and structural motifs of dipyrroles make them relevant to various biological processes.

Precursors to the "Pigments of Life"

The most significant biological role of dipyrromethane-like structures is their conceptual link to the biosynthesis of porphyrins. In nature, the heme biosynthesis pathway begins with the formation of the monopyrrole, porphobilinogen (PBG).[22][25] Four molecules of PBG are then enzymatically condensed to form the linear tetrapyrrole hydroxymethylbilane, which is subsequently cyclized to form uroporphyrinogen III, the first macrocyclic intermediate in the pathway to heme and chlorophyll.[22][25] While dipyrromethanes themselves are not direct intermediates in this specific pathway, the synthetic strategies developed by MacDonald and others, which utilize the coupling of two dipyrromethane units, are a powerful biomimetic approach to constructing the porphyrin macrocycle.

The Prodigiosin Biosynthesis Pathway

A more direct involvement of a dipyrromethane moiety in a biological pathway is found in the biosynthesis of prodigiosin, a tripyrrolic red pigment produced by Serratia marcescens and other bacteria.[26] Prodigiosins exhibit a range of biological activities, including antibacterial, immunosuppressive, and anticancer properties.

The biosynthesis of prodigiosin is a bifurcated process where two different pyrrolic precursors are synthesized independently and then coupled in a final condensation step.[9][18][26] One of these precursors is a dipyrrole, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[18][26] This pathway highlights nature's use of a dipyrrole unit as a key building block.

The final step in the prodigiosin biosynthesis is the enzymatic condensation of MBC with a monopyrrole, 2-methyl-3-amylpyrrole (MAP), to form prodigiosin.[26] This process is catalyzed by the enzyme PigC.

Dipyrromethanes as Bioactive Molecules

Beyond their role as intermediates, certain dipyrromethane derivatives have been shown to possess intrinsic biological activity. Functionalized dipyrromethanes have been investigated as potential anticancer agents, demonstrating antiproliferative and pro-apoptotic properties in various cancer cell lines.[6] Additionally, some derivatives have shown promise as anti-inflammatory and anti-tuberculosis agents.[3][27] The dipyrromethane scaffold is also the core of BODIPY (boron-dipyrromethene) dyes, which are widely used as fluorescent probes for imaging in biological systems due to their sharp emission spectra and high quantum yields.[1][4][7][28]

Conclusion and Future Outlook

From their initial, indirect role in the early structural elucidation of natural pigments to their current status as versatile and indispensable synthetic building blocks, dipyrromethanes have a rich and evolving history. The development of synthetic methodologies has progressed from classical, high-temperature condensations to elegant, high-yield, and environmentally benign procedures. This evolution has not only facilitated the synthesis of a vast library of porphyrins and related macrocycles for applications in materials science and medicine but has also opened up new avenues for the investigation of dipyrromethanes as bioactive molecules in their own right.

Future research in this field will likely focus on the continued development of sustainable synthetic methods, the exploration of novel catalytic systems, and the design of functionalized dipyrromethanes with tailored electronic and biological properties. As our understanding of the intricate roles of tetrapyrroles in biology deepens, the importance of their dipyrromethane precursors will undoubtedly continue to grow, ensuring their central place in chemical and biomedical research for years to come.

References

- 1. Boron dipyrromethene fluorophore based fluorescence sensor for the selective imaging of Zn(ii) in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Process Intensification of 2,2′-(4-Nitrophenyl) Dipyrromethane Synthesis with a SO3H-Functionalized Ionic Liquid Catalyst in Pickering-Emulsion-Based Packed-Bed Microreactors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]

- 6. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolopyrrole aza boron dipyrromethene based two-photon fluorescent probes for subcellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemijournal.com [chemijournal.com]

- 14. gfmoorelab.com [gfmoorelab.com]

- 15. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Novel truxene-based dipyrromethanes (DPMs): synthesis, spectroscopic characterization and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 23. rjpbcs.com [rjpbcs.com]

- 24. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Evaluation of Boron Dipyrromethene-Based Fluorescent Probes Targeting BRAF for Melanoma Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-(4-Bromophenyl)dipyrromethane in Advanced Organic Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of 5-(4-Bromophenyl)dipyrromethane, a key building block in the synthesis of porphyrins, corroles, and other polypyrrolic macrocycles. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, properties, and extensive applications of this versatile compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of synthetic pathways.

Introduction

5-(4-Bromophenyl)dipyrromethane is a meso-substituted dipyrromethane that has garnered significant attention in the field of organic synthesis. Its structure, featuring two pyrrole rings linked by a methylene bridge to a bromophenyl group, makes it an ideal precursor for the construction of complex macrocyclic structures. The bromine atom serves as a versatile functional handle for further chemical modifications, enabling the creation of a diverse array of derivatives with tailored electronic and photophysical properties. This guide elucidates the critical role of 5-(4-Bromophenyl)dipyrromethane as a foundational element in the development of novel materials and potential therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 5-(4-Bromophenyl)dipyrromethane is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃BrN₂ | --INVALID-LINK--[1] |

| Molecular Weight | 301.18 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | --INVALID-LINK--[1] |

| CAS Number | 159152-11-1 | --INVALID-LINK--[1][2] |

| Appearance | Typically a solid | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and THF | [3] |

Table 1: Physicochemical Properties of 5-(4-Bromophenyl)dipyrromethane.

Spectroscopic characterization is crucial for confirming the identity and purity of 5-(4-Bromophenyl)dipyrromethane. While comprehensive spectral data is dispersed across various literature sources, typical proton and carbon NMR chemical shifts are key identifiers.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~5.45 | s | meso-CH |

| ~5.90 | m | Pyrrolic-H | |

| ~6.15 | m | Pyrrolic-H | |

| ~6.70 | m | Pyrrolic-H | |

| ~7.00-7.50 | m | Aromatic-H | |

| ~7.90 | br s | NH | |

| ¹³C | ~43.5 | meso-C | |

| ~107-118 | Pyrrolic-C | ||

| ~130-132 | Aromatic-C | ||

| ~142 | Aromatic-C (ipso) |

Table 2: Typical ¹H and ¹³C NMR Spectroscopic Data for 5-(4-Bromophenyl)dipyrromethane in CDCl₃. Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Synthesis of 5-(4-Bromophenyl)dipyrromethane

The synthesis of 5-(4-Bromophenyl)dipyrromethane is typically achieved through an acid-catalyzed condensation reaction between 4-bromobenzaldehyde and an excess of pyrrole. This reaction, a variant of the Rothemund reaction, is straightforward and can be performed under mild conditions.

Figure 1: Synthesis of 5-(4-Bromophenyl)dipyrromethane.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in a large excess of pyrrole (typically used as both reactant and solvent), add a catalytic amount of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from 15 minutes to a few hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, often with a mild base. The excess pyrrole is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, followed by recrystallization to yield pure 5-(4-Bromophenyl)dipyrromethane.

Role in Porphyrin Synthesis

The primary application of 5-(4-Bromophenyl)dipyrromethane is in the synthesis of meso-substituted porphyrins, particularly those with a trans-A₂B₂ substitution pattern. The Lindsey synthesis is a widely employed method for this purpose.

Figure 2: Lindsey Synthesis of trans-A₂B₂-Porphyrins.

Experimental Protocol for trans-A₂B₂-Porphyrin Synthesis

-

Condensation: 5-(4-Bromophenyl)dipyrromethane (1.0 eq) and a selected aldehyde (1.0 eq) are dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.[3][4] An acid catalyst, such as TFA or BF₃·OEt₂, is added, and the mixture is stirred at room temperature.[4]

-

Oxidation: After the condensation is complete, an oxidizing agent, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to aromatize the porphyrinogen intermediate to the corresponding porphyrin.[4]

-

Purification: The solvent is removed, and the crude porphyrin is purified by column chromatography on silica gel or alumina.

Yields of Representative trans-A₂B₂-Porphyrins

| Aldehyde Reactant | Porphyrin Product | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | 5,15-Bis(4-bromophenyl)-10,20-bis(4-methoxyphenyl)porphyrin | 50 | [3] |

| p-Tolualdehyde | 5,15-Bis(4-bromophenyl)-10,20-bis(4-methylphenyl)porphyrin | Not specified | [3] |

| 4-Nitrobenzaldehyde | 5,15-Bis(4-bromophenyl)-10,20-bis(4-nitrophenyl)porphyrin | Not specified | [5] |

Table 3: Selected Yields for the Synthesis of trans-A₂B₂-Porphyrins.

Spectroscopic Data of a Representative Porphyrin

For 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, a related A₄-type porphyrin, the following spectroscopic data has been reported:

| Spectroscopy | Data |

| UV-Vis (CHCl₃) | λmax (nm): 420 (Soret band), 515, 552, 591, 647 (Q-bands) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.84 (s, 8H, β-pyrrolic), 8.06 (d, 8H, Ar-H), 7.90 (d, 8H, Ar-H), -2.85 (s, 2H, NH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 140.8, 135.8, 131.3, 129.9, 122.6, 118.9 |

| MS (MALDI-TOF) | m/z: 930.0 |

Table 4: Spectroscopic Data for 5,10,15,20-tetrakis(4-bromophenyl)porphyrin. [6]

Role in the Synthesis of Corroles and BODIPY Dyes

Beyond porphyrins, 5-(4-Bromophenyl)dipyrromethane is a valuable precursor for other important classes of polypyrrolic compounds.

Corrole Synthesis

Corroles are trianionic macrocycles with a contracted porphyrin framework. The synthesis of meso-substituted corroles can be achieved through the condensation of a 1,9-diformyldipyrromethane with pyrrole. While direct synthesis from 5-(4-bromophenyl)dipyrromethane is less common, its derivatives are employed. For instance, a p-bromophenyl substituent on a diformyldipyrromethane has been investigated in corrole synthesis, although it can lead to complex product mixtures due to scrambling reactions.[7]

BODIPY Dye Synthesis

Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The synthesis of BODIPY dyes involves the oxidation of a dipyrromethane to a dipyrromethene, followed by complexation with a boron source, typically BF₃·OEt₂. 5-(4-Bromophenyl)dipyrromethane can be utilized in this pathway to create BODIPY dyes with a bromophenyl substituent, which can then be further functionalized.

Figure 3: General Synthesis of BODIPY Dyes.

Significance in Drug Development and Materials Science

The derivatives synthesized from 5-(4-Bromophenyl)dipyrromethane have significant potential in various advanced applications. The bromine atom allows for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the attachment of various functional groups. This versatility is crucial for:

-

Drug Development: Porphyrins and related macrocycles are investigated for their use in photodynamic therapy (PDT), where they act as photosensitizers to generate reactive oxygen species that can selectively destroy cancer cells. The ability to functionalize the macrocycle via the bromophenyl group allows for the tuning of their photophysical properties and the attachment of targeting moieties to improve therapeutic efficacy.

-

Materials Science: The unique optical and electronic properties of porphyrins make them attractive for applications in molecular electronics, sensors, and nonlinear optics. The defined substitution patterns achievable using 5-(4-Bromophenyl)dipyrromethane are essential for creating well-ordered molecular assemblies and materials with predictable properties.

Conclusion

5-(4-Bromophenyl)dipyrromethane stands out as a cornerstone in the rational synthesis of meso-substituted polypyrrolic macrocycles. Its straightforward preparation and the synthetic versatility afforded by the bromophenyl group have made it an invaluable tool for chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and pivotal role in the construction of porphyrins, corroles, and BODIPY dyes. The continued exploration of this building block is expected to drive further innovation in the development of advanced materials and novel therapeutic strategies.

References

- 1. 5-(4-Bromophenyl)dipyrromethane | C15H13BrN2 | CID 11833529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 5-(4-Bromophenyl)dipyrromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-(4-Bromophenyl)dipyrromethane in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthetic and purification methodologies. Furthermore, a detailed, standardized experimental protocol for determining the solubility of crystalline organic solids is provided to enable researchers to generate quantitative data for this compound.

Introduction to 5-(4-Bromophenyl)dipyrromethane

5-(4-Bromophenyl)dipyrromethane is a key synthetic intermediate, primarily utilized as a building block in the synthesis of complex porphyrins and related macrocycles. Its physicochemical properties, particularly its solubility, are critical for designing, optimizing, and scaling up synthetic routes, as well as for developing purification strategies. Understanding its behavior in various organic solvents is fundamental for researchers in medicinal chemistry, materials science, and organic synthesis.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data (e.g., in g/L or mol/L) for 5-(4-Bromophenyl)dipyrromethane in common organic solvents. However, qualitative solubility can be inferred from descriptions of its synthesis and purification. The compound is typically synthesized and then purified by recrystallization, which provides clues about its solubility at different temperatures in various solvent systems.

The following table summarizes the qualitative solubility of 5-(4-Bromophenyl)dipyrromethane based on information extracted from synthetic procedures.

| Solvent | Solubility Class | Rationale / Context |

| Dichloromethane (CH₂Cl₂) | Soluble | Commonly used as a reaction and chromatography solvent for dipyrromethanes. |

| Chloroform (CHCl₃) | Soluble | Frequently used as a solvent for reactions and characterization (e.g., NMR) of related dipyrromethanes. |

| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent in the synthesis of dipyrromethane derivatives. |

| Ethyl Acetate | Soluble | Used as an extraction solvent and in recrystallization mixtures. |

| Ethanol | Soluble | Employed as a recrystallization solvent, often in combination with water. |

| Hexanes | Sparingly Soluble / Insoluble | Used as an anti-solvent in recrystallization procedures with ethyl acetate to induce precipitation. |

| Water | Insoluble | The compound is washed with water during workup, and it is used as an anti-solvent in recrystallizations with ethanol. |

This table is based on qualitative inferences and should be used as a guideline. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The following section details a general procedure for determining the solubility of a crystalline organic solid, such as 5-(4-Bromophenyl)dipyrromethane, in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is reliable and widely applicable.

Objective: To determine the saturation solubility of 5-(4-Bromophenyl)dipyrromethane in a given organic solvent at a specific temperature.

Materials:

-

5-(4-Bromophenyl)dipyrromethane (crystalline solid, >98% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline 5-(4-Bromophenyl)dipyrromethane to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood.

-

Once the bulk of the solvent has been removed, place the flask in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

-

Weigh the flask containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 5-(4-Bromophenyl)dipyrromethane by subtracting the initial weight of the empty flask from the final weight of the flask with the dried solute.

-

The solubility (S) can be expressed in various units, such as g/L or mol/L, using the following formulas:

-

Solubility (g/L) = Mass of solute (g) / Volume of solution (L)

-

Solubility (mol/L) = (Mass of solute (g) / Molar mass of solute ( g/mol )) / Volume of solution (L)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for 5-(4-Bromophenyl)dipyrromethane and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

Methodological & Application

Application Notes and Protocols for the Large-Scale Synthesis of 5-(4-Bromophenyl)dipyrromethane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 5-(4-Bromophenyl)dipyrromethane, a key intermediate in the synthesis of porphyrins and other heterocyclic compounds relevant to drug development and materials science.

Introduction

5-(4-Bromophenyl)dipyrromethane is a crucial precursor for the synthesis of meso-substituted porphyrins, which have applications in photodynamic therapy, catalysis, and molecular electronics. The synthesis involves the acid-catalyzed condensation of 4-bromobenzaldehyde with an excess of pyrrole. For large-scale production, methodologies that avoid tedious chromatographic purification are preferable. This protocol outlines a procedure that employs distillation and recrystallization for purification, making it suitable for producing multigram quantities of the target compound.

Chemical Reaction Pathway

The synthesis of 5-(4-Bromophenyl)dipyrromethane proceeds via an acid-catalyzed electrophilic substitution reaction. The protonated aldehyde acts as an electrophile that attacks the electron-rich pyrrole ring. A second pyrrole molecule then displaces the hydroxyl group of the intermediate carbinol, leading to the formation of the dipyrromethane.

Caption: Chemical reaction pathway for the synthesis of 5-(4-Bromophenyl)dipyrromethane.

Experimental Protocols

This section provides a detailed protocol for the large-scale synthesis of 5-(4-Bromophenyl)dipyrromethane.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity (for ~20g scale) | Supplier |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 18.5 g (0.1 mol) | Sigma-Aldrich |

| Pyrrole | C₄H₅N | 67.09 | 270 mL (3.88 mol) | Alfa Aesar |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 0.77 mL (0.01 mol) | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | VWR |

| Hexane | C₆H₁₄ | 86.18 | 500 mL | VWR |

| Celite® | - | - | 20 g | Sigma-Aldrich |

Equipment

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Argon or Nitrogen gas inlet

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Kugelrohr distillation apparatus

-

Crystallization dish

-

Büchner funnel and filter flask

Synthesis Procedure

-

Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet, add 4-bromobenzaldehyde (18.5 g, 0.1 mol) and pyrrole (270 mL, 3.88 mol).

-

Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for at least 30 minutes.

-

Acid Addition: While stirring the solution under an inert atmosphere, add trifluoroacetic acid (0.77 mL, 0.01 mol) dropwise via the dropping funnel over a period of 5 minutes. The reaction is exothermic, and the solution will darken.

-

Reaction: Stir the reaction mixture at room temperature for 15-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.

-

Quenching: Quench the reaction by adding 0.5 M aqueous sodium hydroxide solution until the mixture is neutral.

-

Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL). Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution and remove the solvent and excess pyrrole using a rotary evaporator. This will yield a dark, oily residue.

Purification Protocol

For large-scale synthesis, purification is achieved through a combination of filtration, distillation, and recrystallization, which avoids the need for column chromatography.[1][2]

-

Filtration: Dissolve the crude oil in a minimal amount of dichloromethane and pass it through a short plug of Celite® to remove polymeric impurities. Evaporate the solvent to obtain a purified oil.

-

Bulb-to-Bulb Distillation (Kugelrohr): Purify the oil by bulb-to-bulb distillation under high vacuum (e.g., 0.1 mmHg) at a temperature of approximately 180-200 °C.[1] The product will distill as a viscous, pale-yellow oil which solidifies upon cooling.

-

Recrystallization: Dissolve the distilled solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

-

Isolation and Drying: Collect the colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Experimental Workflow

The following diagram illustrates the workflow for the large-scale synthesis and purification of 5-(4-Bromophenyl)dipyrromethane.

References

One-Pot Synthesis of Meso-Substituted Dipyrromethanes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of meso-substituted dipyrromethanes, crucial intermediates in the synthesis of porphyrins, calixpyrroles, and other polypyrrolic macrocycles of significant interest in materials science and medicinal chemistry.

Introduction

Meso-substituted dipyrromethanes are key building blocks for a wide array of heterocyclic compounds. Their synthesis typically involves the acid-catalyzed condensation of pyrrole with an aldehyde or ketone.[1][2][3] The one-pot nature of this reaction offers a streamlined and efficient route to these valuable precursors, avoiding the isolation of intermediates and often leading to higher overall yields.[4][5] This document outlines various catalytic systems and reaction conditions, providing researchers with a comprehensive guide to selecting the optimal method for their specific needs.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for various one-pot synthesis methods of meso-substituted dipyrromethanes, allowing for easy comparison of catalysts, reaction conditions, and yields.

| Catalyst | Aldehyde/Ketone | Pyrrole Ratio (to Carbonyl) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Indium(III) chloride (InCl₃) | Aryl aldehydes | 100 equiv. (pyrrole as solvent) | None (Solvent-free) | Room Temp | - | Moderate | [1][4] |

| Trifluoroacetic acid (TFA) | Aromatic & Aliphatic aldehydes | 40 equiv. | None (Solvent-free) | Room Temp | - | 47-86 | [5] |

| Iodine (I₂) | Aldehydes | 2:1 | Water or Toluene | Room Temp | - | 60-87 (in water) | [1] |

| Boric acid | Methylglyoxal | 2.5:1 | Aqueous media | - | - | 70 | [1] |

| [bsmim][HSO₄] | Aliphatic & Aromatic aldehydes | - | Water | - | - | Moderate to Good | [1] |

| Imidazolium zwitterionic molten salt | Aromatic & Aliphatic aldehydes | 2:1 | None (Solvent-free) | Room Temp | - | 72-87 | [1] |

| Cation exchange resin | Aromatic aldehydes | - | Organic solvent | 10-30 | 30-60 min | High | [6] |

| Hydrochloric acid (HCl) | Ketones & Aldehydes | 5:1 | Water | 90 | 30-45 min | Good to Excellent | [7] |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Various aldehydes | - | Water | Room Temp | - | - | [3] |

Experimental Protocols

Below are detailed methodologies for key experiments in the one-pot synthesis of meso-substituted dipyrromethanes.

Protocol 1: Indium(III) Chloride Catalyzed Solvent-Free Synthesis[1][4]

This protocol is advantageous for its simplicity and minimal waste generation.

Materials:

-

Aryl aldehyde

-

Pyrrole (freshly distilled)

-

Indium(III) chloride (InCl₃)

-

Argon or Nitrogen gas

-

Solvents for crystallization (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask, add the aryl aldehyde.

-

Under an inert atmosphere (argon or nitrogen), add a large excess of pyrrole (e.g., 100 equivalents), which also acts as the solvent.

-

Add a catalytic amount of InCl₃ (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the excess pyrrole under reduced pressure.

-

The crude dipyrromethane is then purified by crystallization from an appropriate solvent system.

Protocol 2: Iodine-Catalyzed Synthesis in Aqueous Media[1]

This method offers a greener approach by utilizing water as the solvent.

Materials:

-

Aldehyde

-

Pyrrole

-

Iodine (I₂)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask, dissolve the aldehyde and pyrrole (2:1 ratio of pyrrole to aldehyde) in water.

-

Add a catalytic amount of iodine (e.g., 10 mol%).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

-

After the reaction is complete, extract the mixture with an organic solvent.

-

Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or crystallization.

Protocol 3: Trifluoroacetic Acid (TFA) Catalyzed Synthesis[5]

A classic and widely used method for a broad range of aldehydes.

Materials:

-

Aldehyde (aromatic or aliphatic)

-

Pyrrole (large excess)

-

Trifluoroacetic acid (TFA)

-

Dilute sodium hydroxide (NaOH) solution

-

Organic solvent for extraction

-

Anhydrous sodium sulfate

-

Triethylamine (for chromatography)

Procedure:

-

In a flask, dissolve the aldehyde in a large excess of pyrrole (e.g., 40 equivalents).

-

Add a catalytic amount of TFA (e.g., 0.1 equivalents relative to the aldehyde).

-

Stir the reaction at room temperature. The solution will typically darken.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with a dilute NaOH solution to neutralize the acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude dipyrromethane by flash chromatography on silica gel, using an eluent containing a small amount of triethylamine (e.g., 1%) to prevent product degradation on the column.

Visualizations

Reaction Pathway

The synthesis proceeds via an acid-catalyzed electrophilic substitution of pyrrole onto the protonated aldehyde, followed by a second substitution to yield the dipyrromethane.

Caption: Acid-catalyzed condensation of an aldehyde and pyrrole.

Experimental Workflow

The following diagram illustrates a general workflow for the one-pot synthesis and purification of meso-substituted dipyrromethanes.

Caption: General workflow for dipyrromethane synthesis.

References

- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. gfmoorelab.com [gfmoorelab.com]

- 6. US20030187278A1 - Process for the synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 7. gfmoorelab.com [gfmoorelab.com]

Application Note: Synthesis of trans-A₂B₂-Porphyrins via Condensation of 5-(4-Bromophenyl)dipyrromethane with Aldehydes

Abstract

This application note details the synthesis of trans-A₂B₂-meso-substituted porphyrins through the acid-catalyzed condensation of 5-(4-Bromophenyl)dipyrromethane with various aldehydes. This method, a variation of the Lindsey and MacDonald-type syntheses, provides a rational route to asymmetrically substituted porphyrins, which are crucial building blocks for applications in materials science, drug development, and catalysis.[1][2] We provide detailed experimental protocols, a summary of reaction parameters, and address the common challenge of scrambling, offering optimized conditions to maximize the yield of the desired trans-isomer.[2][3]

Introduction

Meso-substituted porphyrins are a class of aromatic macrocycles with significant potential in diverse scientific fields due to their unique photophysical and chemical properties.[4] The synthesis of asymmetrically substituted porphyrins, particularly those with an A₂B₂ substitution pattern, is of great interest for creating complex molecular architectures.[5] The reaction of a 5-aryldipyrromethane with an aldehyde is a cornerstone of synthetic porphyrin chemistry, allowing for a controlled, stepwise approach to these structures.[6][7]

5-(4-Bromophenyl)dipyrromethane serves as a valuable precursor, where the bromophenyl group can act as a synthetic handle for further functionalization via cross-coupling reactions. However, the acid-catalyzed condensation is often complicated by scrambling, an equilibrium-driven process of fragmentation and recombination of pyrrolic intermediates, which leads to a statistical mixture of porphyrin products (A₄, A₃B, cis-A₂B₂, and trans-A₂B₂).[1][8] This note presents refined protocols aimed at minimizing scrambling and improving the yield and purity of the target trans-A₂B₂-porphyrin.[2][3]

Reaction Pathway and Mechanism

The overall synthesis is a two-step process: (1) acid-catalyzed condensation of two equivalents of 5-(4-Bromophenyl)dipyrromethane with two equivalents of an aldehyde to form a porphyrinogen, and (2) oxidation of the porphyrinogen to the stable, aromatic porphyrin macrocycle.[1][9]

The mechanism involves the protonation of the aldehyde, followed by nucleophilic attack from the α-position of the dipyrromethane. This process continues, ultimately forming a linear tetrapyrrolic intermediate (a bilane) which then cyclizes to the porphyrinogen.[10] The choice of acid catalyst, solvent, and temperature is critical to control the reaction kinetics and suppress the undesired scrambling pathways.[2][11]

References

- 1. Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups from Dipyrromethanes [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Porphyrin - Wikipedia [en.wikipedia.org]

- 5. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Catalytic Dipyrromethane Synthesis

Audience: Researchers, scientists, and drug development professionals.

Dipyrromethanes are pivotal precursors in the synthesis of a wide array of tetrapyrrolic macrocycles, including porphyrins, corroles, and calixpyrroles.[1] These macrocycles are integral to fields ranging from materials science and medicine to catalysis.[1] The most common and direct route to meso-substituted dipyrromethanes is the acid-catalyzed condensation of pyrrole with an aldehyde or ketone.[2]

This document provides an overview of various catalytic methods, detailed experimental protocols, and a comparative analysis of reaction parameters to guide researchers in selecting the optimal synthetic route for their specific needs.

I. Overview of Catalytic Methods

The synthesis of dipyrromethanes is sensitive to reaction conditions, particularly the acidity of the catalyst. Strong acids can lead to the formation of oligomeric byproducts and polymers, which complicates purification and reduces yields.[1][3] Consequently, a variety of catalytic systems have been developed to achieve high yields and selectivity.

-

Brønsted Acids: Strong acids like trifluoroacetic acid (TFA)[4], hydrochloric acid (HCl)[3], and p-toluenesulfonic acid (p-TSA)[5] are effective catalysts. These reactions are often performed using a large excess of pyrrole, which serves as both reactant and solvent, to minimize oligomerization.[4]

-

Lewis Acids: Mild Lewis acids such as InCl₃, MgBr₂, and BF₃·OEt₂ have been shown to be excellent catalysts, often providing cleaner reactions and high yields.[6][7][8] They are particularly useful for sensitive substrates.

-

Solid and Heterogeneous Catalysts: To simplify catalyst removal and improve the environmental footprint of the synthesis, solid acid catalysts have been employed. These include cation exchange resins[9], and reusable catalysts like glycine@celite.[5]

-

Green Methodologies: Recent efforts have focused on developing more environmentally benign methods. This includes using water as a solvent and employing mild, non-toxic catalysts like boric acid[1] or SO₃H-functionalized ionic liquids.[10] These methods often allow for the use of stoichiometric amounts of pyrrole and simplify product isolation.[11]

II. Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency, time, and yield. The following tables summarize quantitative data from various reported methods for the synthesis of meso-substituted dipyrromethanes.

Table 1: Comparison of Various Catalysts for the Synthesis of 5-Phenyldipyrromethane

| Catalyst | Catalyst Loading | Pyrrole/Aldehyde Ratio | Solvent | Time | Temp. (°C) | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | 0.1 equiv | 40:1 | None | 5 min | RT | ~60 | [4][12] |

| BF₃·OEt₂ | Catalytic | 40:1 | None | 30 min | RT | ~55 | [11] |

| InCl₃ | Catalytic | 100:1 | Pyrrole | 30 min | RT | >90 (crude) | [7][8] |

| Boric Acid | 10 mol% | 2:1 | Water | 40 min | RT | 85 | [1] |

| Cation Exchange Resin | --- | ~2:1 | Dichloromethane | 30-60 min | 10-30 | 75-85 | [9] |

| Iodine | 10 mol% | 2:1 | Water | 1.5 h | RT | 87 | [5][13] |

| [bsmim][HSO₄] | 10 mol% | 5:1 | Water | 1.5 h | RT | 85 | [10] |

RT = Room Temperature

Table 2: Substrate Scope using Boric Acid Catalysis in Water [1]

| Aldehyde/Ketone | Product | Time (min) | Yield (%) |

| Formaldehyde | 5,5-Unsubstituted Dipyrromethane | 30 | 90 |

| Benzaldehyde | 5-Phenyldipyrromethane | 40 | 85 |

| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)dipyrromethane | 60 | 82 |

| 4-Methylbenzaldehyde | 5-(4-Methylphenyl)dipyrromethane | 45 | 86 |

| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)dipyrromethane | 50 | 84 |

| 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)dipyrromethane | 120 | 75 |

| Cyclohexanone | 5,5-Dicyclohexyl-dipyrromethane | 20 | 92 |

III. Visualized Mechanisms and Workflows

Diagram 1: General Mechanism of Acid-Catalyzed Dipyrromethane Formation This diagram illustrates the step-wise formation of dipyrromethane, initiated by the acid-catalyzed activation of the carbonyl group.

Caption: Acid-catalyzed condensation of an aldehyde and pyrrole.

Diagram 2: General Experimental Workflow for Dipyrromethane Synthesis This workflow outlines the typical laboratory procedure from reaction setup to product isolation and purification.

Caption: Workflow for dipyrromethane synthesis and purification.

IV. Experimental Protocols

The following protocols are representative examples of common catalytic methods for dipyrromethane synthesis.

Protocol 1: TFA-Catalyzed Synthesis of 5-Aryldipyrromethanes in Excess Pyrrole [4]

This method is a classic one-flask procedure suitable for a wide range of aromatic and aliphatic aldehydes.

-

Materials:

-

Aldehyde (1.0 mmol)

-

Pyrrole (40 mmol, ~2.7 mL), freshly distilled

-

Trifluoroacetic acid (TFA) (0.1 mmol, ~7.5 µL)

-

0.1 M NaOH solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous Na₂SO₄ or MgSO₄

-

Hexane

-

Triethylamine (for chromatography)

-

-

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 mmol) and excess pyrrole (40 mmol).

-

Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until the aldehyde is completely dissolved.

-

Add TFA (0.1 mmol) dropwise to the stirred solution. The reaction is typically exothermic, and the solution will darken.

-

Stir the reaction for 5-10 minutes at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with CH₂Cl₂ (50 mL).

-

Transfer the solution to a separatory funnel and wash with 0.1 M aqueous NaOH (2 x 50 mL) and then with water (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude dipyrromethane by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, often with 1% triethylamine to prevent product degradation on the column) or by crystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane).

-

Protocol 2: Green Synthesis using Boric Acid in Aqueous Media [1]

This environmentally friendly protocol uses water as the solvent and a mild, non-toxic acid catalyst, simplifying workup.

-

Materials:

-

Aldehyde (0.25 mol)

-

Pyrrole (0.5 mol, ~34.6 mL), freshly distilled

-

Boric acid (0.025 mol, ~1.55 g, for 10 mol% loading)

-

Deionized water (500 mL)

-

Ice bath

-

-

Procedure:

-

In a 1 L flask, dissolve boric acid (10 mol% relative to the aldehyde) in deionized water (500 mL).

-

Add pyrrole (2 equivalents) to the aqueous boric acid solution with vigorous stirring.

-

Add the aldehyde (1 equivalent) to the mixture. If the aldehyde is a solid, it can be added directly. If it is a liquid, add it dropwise.

-

Stir the reaction mixture vigorously at room temperature. The product often begins to precipitate out of the solution.

-

Monitor the reaction progress by TLC. Reaction times typically range from 20 to 120 minutes depending on the substrate.[1]

-

After completion, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with copious amounts of cold water (3 x 100 mL) to remove residual boric acid and pyrrole.

-

Dry the product under vacuum. This method often yields a product of high purity without the need for chromatography.[3]

-

Protocol 3: Lewis Acid (InCl₃) Catalyzed Synthesis [7]

This scalable procedure uses a mild Lewis acid and allows for product isolation via crystallization, avoiding chromatography.

-

Materials:

-

Aldehyde (e.g., Benzaldehyde)

-

Pyrrole (100 equivalents), freshly distilled

-

Indium(III) chloride (InCl₃), anhydrous

-

Inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

Set up a flask under an inert atmosphere. Add the aldehyde and pyrrole (100 equivalents).

-

Add a catalytic amount of InCl₃ to the solution and stir at room temperature.

-

Monitor the reaction by TLC or Gas Chromatography (GC) until the aldehyde is consumed (typically 30-60 minutes).

-

Once the reaction is complete, remove the excess pyrrole via vacuum distillation or Kugelrohr distillation. This step is crucial for isolating the product without chromatography.

-

The remaining residue contains the dipyrromethane. Induce crystallization by adding a minimal amount of a solvent in which the product is sparingly soluble (e.g., hexane or methanol/water).

-

Collect the crystalline product by filtration, wash with a cold non-solvent, and dry under vacuum. This method can be scaled to produce >100 g of product.[7]

-

References

- 1. isca.me [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. gfmoorelab.com [gfmoorelab.com]

- 5. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 9. US20030187278A1 - Process for the synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 10. Green synthesis of dipyrromethanes in aqueous media catalyzed by SO3H-functionalized ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. gfmoorelab.com [gfmoorelab.com]

- 13. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods [mdpi.com]

Application Notes and Protocols: Synthesis and Functionalization of BODIPY Dyes Using 5-(4-Bromophenyl)dipyrromethane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Boron-Dipyrromethene (BODIPY) dyes utilizing 5-(4-Bromophenyl)dipyrromethane as a key precursor. The presence of the bromophenyl moiety offers a versatile handle for post-synthetic modifications, enabling the development of a diverse range of fluorescent probes and materials.

Introduction

BODIPY dyes are a class of fluorescent molecules renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and excellent chemical and photostability. The synthesis of BODIPY dyes often proceeds through the condensation of a dipyrromethane with an aldehyde or acid chloride, followed by oxidation and complexation with a boron source. 5-(4-Bromophenyl)dipyrromethane is a valuable building block in this context, as the resulting 8-(4-bromophenyl)-BODIPY core can be readily functionalized via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl and heteroaryl substituents, enabling the fine-tuning of the dye's spectroscopic properties for specific applications in bioimaging, sensing, and materials science.

Data Presentation

The following table summarizes the photophysical properties of representative BODIPY dyes derived from 5-(4-Bromophenyl)dipyrromethane and its subsequent functionalization.

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| 8-(4-bromophenyl)-BODIPY | ~503 | ~512 | Not specified | Not specified | Various | [1] |

| 8-(biphenyl-4-yl)-BODIPY | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |

| 8-(4'-(N,N-dimethylamino)biphenyl-4-yl)-BODIPY | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |

| Thieno-extended BODIPY Dyes | 600-850 | Not specified | 0.19-0.85 | Not specified | Not specified | [2] |

Experimental Protocols

Protocol 1: Synthesis of 8-(4-Bromophenyl)-BODIPY from 5-(4-Bromophenyl)dipyrromethane

This protocol is adapted from a general mechanochemical synthesis of BODIPY dyes and a standard solution-phase procedure.[3][4]

Materials:

-

5-(4-Bromophenyl)dipyrromethane

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (optional, for acid-catalyzed condensation if starting from pyrrole and aldehyde)

-

Mortar and pestle (for mechanochemical method)

-

Round-bottom flask and standard glassware (for solution-phase method)

-

Silica gel for column chromatography

Procedure (Solution-Phase):

-

Oxidation: Dissolve 5-(4-Bromophenyl)dipyrromethane (1.0 eq) in anhydrous dichloromethane (DCM). To this solution, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0-1.2 eq) in DCM dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture for 30-60 minutes. The color of the solution will typically change, indicating the formation of the dipyrromethene. Monitor the reaction by thin-layer chromatography (TLC).

-

Complexation: Once the oxidation is complete, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (5-10 eq) to the reaction mixture, followed by the slow addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (5-10 eq). The solution will likely undergo another color change. Stir the reaction mixture at room temperature for 2-4 hours or until the formation of the BODIPY dye is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) to obtain the pure 8-(4-bromophenyl)-BODIPY dye.

Procedure (Mechanochemical): [3]

-

Place 5-(4-Bromophenyl)dipyrromethane (1.0 eq) in a mortar.

-